molecular formula C11H12FNO2 B13169745 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

Cat. No.: B13169745
M. Wt: 209.22 g/mol
InChI Key: ZMFLALWMEHIUQR-UHFFFAOYSA-N
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Description

2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde (CAS: 1861190-34-2) is a fluorinated benzaldehyde derivative featuring a 3-hydroxy-3-methylazetidine substituent at the 6-position of the aromatic ring. The compound’s structure combines a 2-fluoro group and a polar azetidine moiety with hydroxyl and methyl functionalities.

Key structural attributes:

  • Fluorine substituent: Enhances metabolic stability and electron-withdrawing effects.
  • Azetidine ring: Introduces steric constraints and hydrogen-bonding capability via the hydroxyl group.

Properties

Molecular Formula

C11H12FNO2

Molecular Weight

209.22 g/mol

IUPAC Name

2-fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-4-2-3-9(12)8(10)5-14/h2-5,15H,6-7H2,1H3

InChI Key

ZMFLALWMEHIUQR-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=C(C(=CC=C2)F)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance binding affinity to enzymes or receptors, while the azetidine ring can influence the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table highlights critical differences between the target compound and structurally similar benzaldehyde derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications/Reactivity
2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde (Target) C₁₁H₁₂FNO₂* ~209* 2-F, 6-(3-hydroxy-3-methylazetidin-1-yl) Polar hydroxyl group; azetidine ring strain; potential N,O-directing effects Metal-catalyzed C–H activation; drug candidate synthesis
2-Fluoro-6-(phenylethynyl)benzaldehyde C₁₅H₉FO 200.21 2-F, 6-phenylethynyl Conjugated triple bond; extended π-system Enantioselective cycloadditions (gold/silver-catalyzed)
2-Fluoro-6-(3-methyl-1,2-thiazol-5-yl)benzaldehyde C₁₁H₈FNOS 221.25 2-F, 6-thiazolyl Aromatic thiazole; sulfur participation in coordination Medicinal chemistry building block
2-Fluoro-6-(pyrrolidin-1-yl)benzaldehyde C₁₁H₁₂FNO 193.22 2-F, 6-pyrrolidinyl Five-membered amine ring; no hydroxyl group Chromatographic studies (polarity differences vs. ODS columns)
2-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)benzaldehyde C₁₁H₁₀FNO 200.21 2-F, 6-pyrazolyl Heteroaromatic pyrazole; electron-deficient ring Agrochemical intermediates (trifluoromethyl analogs in )

Key Findings from Comparative Studies

Reactivity in Catalytic Reactions
  • The target compound’s hydroxyl group and azetidine ring may enhance coordination to transition metals, facilitating C–H bond functionalization (e.g., similar to N,O-bidentate directing groups in ) .
  • In contrast, 2-fluoro-6-(phenylethynyl)benzaldehyde () participates in enantioselective cycloadditions due to its ethynyl group’s reactivity with gold/silver catalysts .
Chromatographic Behavior
  • Substituent polarity significantly affects retention. For example, 2-fluoro-6-(pyrrolidin-1-yl)benzaldehyde () may exhibit lower retention on ODS columns compared to the target compound due to the absence of a hydroxyl group .
Pharmaceutical Relevance
  • Azetidine-containing compounds (e.g., target) are prioritized in drug design for their rigid, bioactive conformations , whereas thiazole- or pyrazole-substituted analogs () are leveraged for heteroaromatic interactions in binding pockets .
Electronic Effects
  • Fluorine’s electron-withdrawing nature is consistent across analogs, but thiazole () and pyrazole () substituents introduce additional electron-deficient regions, altering reactivity in nucleophilic substitutions.

Biological Activity

2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde can be represented as follows:

C12H12FNO2\text{C}_{12}\text{H}_{12}\text{FNO}_{2}

This compound features a fluorinated benzaldehyde moiety, which is known to enhance lipophilicity and facilitate interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is hypothesized to involve several mechanisms:

  • Receptor Interaction : The azetidine ring may facilitate binding to specific receptors in the central nervous system or other biological pathways, potentially influencing neurotransmitter systems.
  • Anticancer Properties : Similar compounds have shown promising results in inhibiting cancer cell proliferation by targeting microtubule dynamics and inducing apoptosis. For instance, derivatives with similar structures have been reported to exhibit significant antiproliferative activity against various cancer cell lines, such as MCF-7 (breast cancer) and Hs578T (triple-negative breast cancer) .

Antiproliferative Activity

A comparative analysis of antiproliferative activities of related compounds reveals that 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde could exhibit significant effects on cancer cell lines. The following table summarizes the IC50 values for related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.075Inhibition of tubulin polymerization
Compound BHs578T0.033Induction of apoptosis
2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde TBDTBDTBD

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of related compounds:

  • Anticancer Activity : A study demonstrated that compounds similar in structure to 2-Fluoro-6-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde exhibited potent activity against MCF-7 cells, with IC50 values as low as 0.075 µM . These findings suggest that modifications in the structure can lead to enhanced anticancer properties.
  • Neuropharmacological Potential : The presence of the azetidine moiety suggests potential interactions with neurotransmitter receptors, which could be explored further for neuropharmacological applications.

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